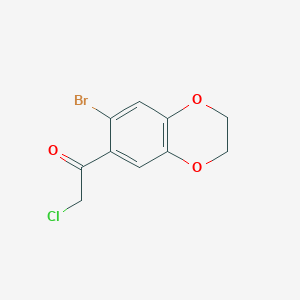

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone

Description

Properties

IUPAC Name |

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO3/c11-7-4-10-9(14-1-2-15-10)3-6(7)8(13)5-12/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELTXUJLPVBVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone typically involves the bromination of a benzodioxin precursor followed by the introduction of a chloroethanone group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The double bonds in the benzodioxin ring can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The brominated benzodioxin ring and chloroethanone moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Ethane-1-ones

(a) 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

- CAS: Not specified; PubChem CID: 2776171

- Structure: Br replaces Cl at the ethanone position.

- Synthesis: Prepared via bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone using pyridinium tribromide .

- Applications : Used in Ullmann-type coupling reactions and as a precursor to heterocycles.

(b) 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone

- Structure: Benzoxazin ring (O and N) instead of benzodioxin (two O atoms); dichloro substitution at ethanone.

- Properties : Crystallographic data (R factor = 0.038) indicate planar geometry, with stronger hydrogen bonding due to the benzoxazin ring’s NH group .

Key Differences :

Aryl-Substituted Derivatives

(a) 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one

- CAS : 175136-36-4

- Structure: Phenyl group replaces Cl at ethanone.

- Physical Properties : Melting point = 142°C; density = 1.469 g/cm³ .

- Applications: Potential use in materials science due to aromatic stacking interactions.

(b) (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone

- CAS : 175136-39-7

- Structure: Ketone linked to 4-chlorophenyl instead of chloroethanone.

- Synthetic Utility : Demonstrates versatility in Friedel-Crafts acylations .

Key Differences :

Biological Activity

The compound 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone (CAS No. 175136-36-4) belongs to a class of organic compounds characterized by a brominated benzodioxin moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C16H13BrO3

- Molecular Weight : 333.18 g/mol

- IUPAC Name : 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone

Structural Representation

The structural formula can be represented as follows:

The compound exhibits several biological activities that have been investigated in various studies. It is primarily noted for its potential as an anti-inflammatory and anticancer agent . The mechanism of action is believed to involve the inhibition of specific enzymes and pathways associated with inflammation and tumor growth.

Enzyme Inhibition

Research indicates that compounds related to benzodioxins can act as inhibitors of lipoxygenase enzymes, particularly 15-lipoxygenase (ALOX15) . Inhibitors of this enzyme are significant because they play a role in the metabolism of arachidonic acid, which is involved in inflammatory responses and cancer progression .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxins have shown promising results in inhibiting the proliferation of ovarian cancer cells, leading to significant tumor growth suppression in xenograft models .

Antimicrobial Properties

Some studies have also evaluated the antimicrobial properties of similar compounds. For example, derivatives were tested against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, showing varying degrees of effectiveness .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| ALOX15 Inhibition | High | |

| Anticancer | Significant | |

| Antimicrobial | Moderate |

Detailed Findings

- ALOX15 Inhibition : A study involving a series of compounds indicated that those with similar structures to this compound showed effective inhibition against ALOX15, suggesting potential for anti-inflammatory therapies .

- Anticancer Efficacy : In a study on ovarian cancer xenografts in nude mice, compounds structurally related to this compound demonstrated complete tumor growth suppression at certain dosages .

- Antimicrobial Activity : Testing showed that certain derivatives exhibited antibacterial activity against multiple strains, although the exact effectiveness varied by compound and concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.